molecular formula C14H23N5O2 B2458553 7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941916-81-0

7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2458553
M. Wt: 293.371
InChI Key: XPDRAFFDUTVEBC-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula. It may also include its role or use in various applications.



Synthesis Analysis

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Molecular Structure Analysis

This involves understanding the molecular structure of the compound. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Metabolic Studies and Drug Metabolites

  • Methylated Purines in Urinary Stones : Research by Safranow and Machoy (2005) explored the presence of methylated purines, such as methylxanthines, in urinary calculi, highlighting the dietary and drug-induced origins of these compounds and their potential role in urolithiasis pathogenesis (Safranow & Machoy, 2005).

  • Pharmacokinetics of Novel Compounds : Studies like those by Atsumi et al. (2001) on the urinary metabolites of DX-8951, a novel camptothecin analog, demonstrate the importance of understanding the metabolic fate of therapeutic agents, including purine analogs, in drug development and safety evaluation (Atsumi et al., 2001).

Environmental and Dietary Exposures

  • Food Packaging and Chemical Exposures : Rudel et al. (2011) investigated the impact of food packaging on bisphenol A and phthalate exposure, underlining the indirect pathways through which humans can be exposed to synthetic chemicals, including those structurally related to purines (Rudel et al., 2011).

Biomedical Applications

  • Drug Interactions and Toxicokinetics : Research into the interactions and toxicokinetics of compounds, as exemplified by the study on aminophylline and salbutamol by Meena (2019), provides insights into the physiological effects, potential therapeutic applications, and safety profiles of purine derivatives and related compounds (Meena, 2019).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

7-ethyl-8-(hexylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-4-6-7-8-9-15-13-16-11-10(19(13)5-2)12(20)17-14(21)18(11)3/h4-9H2,1-3H3,(H,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDRAFFDUTVEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC2=C(N1CC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

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